
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a trichlorophenyl-piperazinyl moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- 2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
120944-24-3 |
|---|---|
Molekularformel |
C21H20Cl4FN3O2 |
Molekulargewicht |
507.2 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-[2-[4-(3,4,5-trichlorophenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H19Cl3FN3O2.ClH/c22-16-11-15(12-17(23)19(16)24)28-9-7-27(8-10-28)6-5-18-20(26-21(29)30-18)13-1-3-14(25)4-2-13;/h1-4,11-12H,5-10H2,(H,26,29);1H |
InChI-Schlüssel |
AOPKFFOHIOTFST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)Cl)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


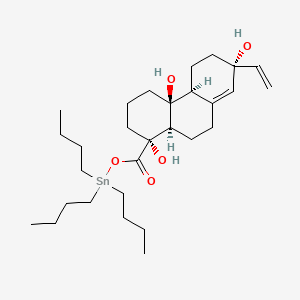

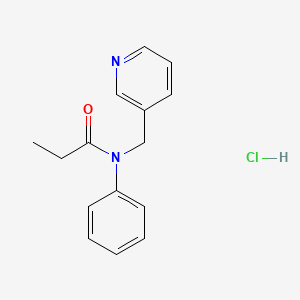
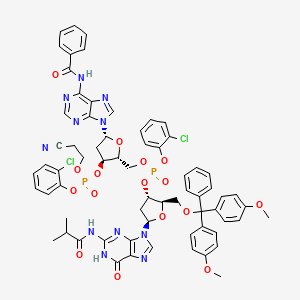
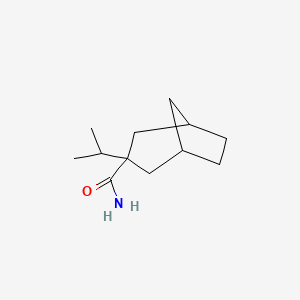
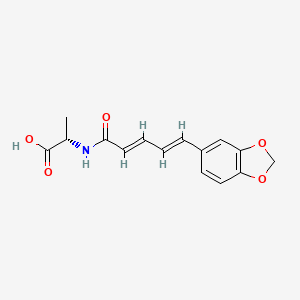

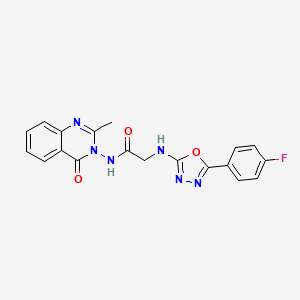
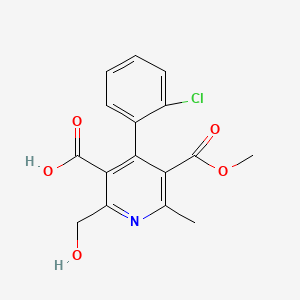


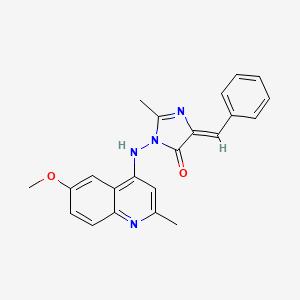
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

